[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Overview
Description
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: is a chemical compound belonging to the class of imidazothiazoles, which are heterocyclic compounds containing both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves the following steps:
Formation of the Imidazole Ring: : This can be achieved through the cyclization of an appropriate precursor containing both the imidazole and thiazole moieties.
Introduction of the Methoxyphenyl Group: : This is usually done through a substitution reaction where the methoxyphenyl group is introduced at the 4-position of the imidazole ring.
Introduction of the Aminomethyl Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reaction times to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce nitro groups to amines or to reduce other functional groups.
Substitution: : Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structural features and potential applications. Similar compounds include other imidazothiazoles and their derivatives, which may have different biological activities and uses.
Properties
IUPAC Name |
[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-17-10-4-2-9(3-5-10)12-11(8-14)16-6-7-18-13(16)15-12/h2-7H,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXUYDZXQPGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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